2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde
Overview
Description
2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a tetrazole ring attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-5-(trifluoromethyl)aniline with sodium azide and a suitable oxidizing agent to form the tetrazole ring. This intermediate is then subjected to formylation to introduce the benzaldehyde group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzoic acid.
Reduction: 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity. The tetrazole ring can act as a bioisostere for carboxylic acids, making it useful in medicinal chemistry for modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-(trifluoromethyl)benzaldehyde
- 2-Methoxy-5-(trifluoromethyl)aniline
Uniqueness
2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where the tetrazole functionality is desired .
Biological Activity
2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, including the presence of a methoxy group and a trifluoromethyl-substituted tetrazole moiety. This article explores the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The tetrazole ring is known for its ability to mimic carboxylic acids, which may facilitate binding to enzyme active sites or receptor sites.
Antitumor Activity
Recent studies have indicated that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of tetrazole showed cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (IC50 < 10 µM) against human glioblastoma and melanoma cells . The presence of the methoxy group in the benzaldehyde structure may also enhance these effects through electron-donating properties.
Antimicrobial Properties
Compounds similar to this compound have shown antimicrobial activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anticonvulsant Effects
Research has also suggested potential anticonvulsant properties for similar compounds. For example, derivatives with methoxy and tetrazole functionalities have been tested for their ability to reduce seizure activity in animal models, showing promising results .
Study 1: Anticancer Activity
A series of analogs based on this compound were synthesized and tested for anticancer activity. The most active compound exhibited an IC50 value of 8 µM against A431 human epidermoid carcinoma cells, demonstrating the importance of structural modifications in enhancing biological efficacy .
Study 2: Antimicrobial Testing
In another study, various derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with higher lipophilicity (due to trifluoromethyl groups) had increased antibacterial effects, suggesting that modifications in the chemical structure can lead to improved therapeutic agents .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O2/c1-19-8-3-2-7(4-6(8)5-18)17-9(10(11,12)13)14-15-16-17/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNRPEFJKQVSNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464490 | |
Record name | 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168267-11-6 | |
Record name | 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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